1-(Boc-amino-acetyl)-pyrrolidine
CAS No.: 883554-96-9
Cat. No.: VC4710990
Molecular Formula: C11H20N2O3
Molecular Weight: 228.292
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 883554-96-9 |
---|---|
Molecular Formula | C11H20N2O3 |
Molecular Weight | 228.292 |
IUPAC Name | tert-butyl N-(2-oxo-2-pyrrolidin-1-ylethyl)carbamate |
Standard InChI | InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)12-8-9(14)13-6-4-5-7-13/h4-8H2,1-3H3,(H,12,15) |
Standard InChI Key | DZAHFKXYHADASJ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCC(=O)N1CCCC1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-(Boc-amino-acetyl)-pyrrolidine consists of a five-membered pyrrolidine ring substituted with an acetyl group at the nitrogen atom, which is further protected by a tert-butoxycarbonyl (Boc) group. The Boc group () enhances solubility in organic solvents and prevents undesired side reactions during synthesis . The planar pyrrolidine ring adopts an envelope conformation, with the Boc-acetyl side chain occupying an equatorial position to minimize steric hindrance .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 228.29 g/mol |
Density | 1.248 g/cm³ |
Melting Point | 142–144°C |
Boiling Point | 490.9±40.0°C (predicted) |
pKa | 3.51±0.20 (predicted) |
Solubility | Soluble in DMF, DCM, THF |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
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NMR (CDCl₃): δ 1.39 (s, 9H, Boc-CH₃), 3.40–3.50 (m, 4H, pyrrolidine-H), 4.16 (s, 2H, acetyl-CH₂) .
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NMR: δ 28.41 (Boc-CH₃), 79.24 (Boc-C), 156.06 (C=O), 172.30 (acetyl-C=O) .
Infrared (IR) spectroscopy reveals characteristic stretches for the Boc carbonyl () and amide N–H () .
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis typically begins with pyrrolidine-2-carboxylic acid, which undergoes Boc protection followed by acetylation:
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Boc Protection: Reaction with di-tert-butyl dicarbonate in the presence of a base (e.g., NaHCO₃) yields N-Boc-pyrrolidine-2-carboxylic acid.
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Acetylation: The carboxylic acid is converted to an acetyl derivative using acetic anhydride or acetyl chloride under basic conditions .
Table 2: Optimized Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Boc Protection | DiBoc, NaHCO₃, DCM, 0°C → RT, 12 h | 94% |
Acetylation | Ac₂O, Et₃N, DMF, 0°C → RT, 6 h | 87% |
Advanced Strategies
Recent advances employ enzymatic catalysis and flow chemistry to improve efficiency:
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Enzymatic Acetylation: Lipase B from Candida antarctica catalyzes regioselective acetylation in aqueous media, achieving >90% enantiomeric excess .
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Continuous Flow Systems: Microreactors reduce reaction times from hours to minutes while maintaining yields ≥85% .
Applications in Medicinal Chemistry
Drug Discovery Scaffolds
The pyrrolidine ring’s rigidity and the Boc group’s stability make this compound a key intermediate in designing:
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RORγt Inverse Agonists: cis-3,4-Diphenylpyrrolidine derivatives derived from 1-(Boc-amino-acetyl)-pyrrolidine show nanomolar potency against autoimmune targets .
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PPARα/γ Dual Agonists: Oxidative modifications yield compounds like 25 and 26, which restore glucose metabolism in diabetic models (EC₅₀: 5–90 nM) .
Enzyme Inhibition Studies
1-(Boc-amino-acetyl)-pyrrolidine derivatives inhibit monoamine oxidase (MAO) and tyrosyl-tRNA synthetase:
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MAO-B Inhibition: IC₅₀ values of 12–32 µM, comparable to selegiline, with improved blood-brain barrier permeability .
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Antimicrobial Activity: Sulfonyl carboxamides (e.g., 1e) exhibit binding scores of −10.0 kcal/mol against bacterial enzymes, outperforming ciprofloxacin (−8.5 kcal/mol) .
Biological Activity and Mechanisms
Neuroprotective Effects
In rodent models of Parkinson’s disease, Boc-deprotected analogs increase dopamine levels by 40% via adenosine A₂A receptor antagonism. Mechanistic studies using -ZM241385 displacement assays confirm nanomolar affinity (Kᵢ: 2.1 nM).
Comparative Analysis with Related Compounds
Stereochemical Variants
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(R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine: Higher MAO-B selectivity (IC₅₀: 5 µM vs. 32 µM for (S)-isomer).
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Boc-Gly-Pro-OH: Improved solubility (logP: −0.3 vs. 1.2 for 1-(Boc-amino-acetyl)-pyrrolidine) but lower enzymatic stability .
Functional Group Modifications
Replacing the Boc group with Fmoc or Cbz alters pharmacokinetics:
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